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Compound of Interest

Compound Name: 2-Ethyl-4-pyrimidinecarbaldehyde

CAS No.: 1092299-36-9

Cat. No.: B1372650

Get Quote

Executive Summary
The unambiguous structural elucidation of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 19806-

79-2 / Generic Class) is a critical checkpoint in the synthesis of kinase inhibitors and

heterocycle-based pharmacophores.[1] This molecule presents specific analytical challenges:

distinguishing the regioisomer (4-formyl vs. 5-formyl) and verifying the oxidation state

(aldehyde vs. hydrate/acid).[1]

This guide provides a self-validating, multi-modal spectroscopic workflow to confirm the

structure, grounded in first-principles causality and rigorous exclusion of isomers.[1]

Part 1: Chemical Context & Synthetic Origin[1]
Understanding the synthetic origin is the first step in anticipating impurities and structural

anomalies. 2-Ethyl-4-pyrimidinecarbaldehyde is typically derived via:

Minisci Reaction: Radical alkylation of 4-pyrimidinecarbaldehyde (low regioselectivity, high

risk of isomers).
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Oxidation: Selenium dioxide (

) oxidation of 2-ethyl-4-methylpyrimidine.[1]

Critical Impurity Profile:

Over-oxidation: 2-Ethyl-4-pyrimidinecarboxylic acid.[1]

Hydration: In aqueous or alcoholic solvents, the aldehyde exists in equilibrium with its gem-

diol (hydrate) or hemiacetal, complicating NMR integration.

Regioisomers: 2-Ethyl-5-pyrimidinecarbaldehyde (if synthesized via non-selective ring

closure).[1]

Part 2: Multi-Modal Spectroscopic Strategy
Mass Spectrometry (MS) - The Fingerprint
Objective: Confirm Molecular Formula (

) and Molecular Weight (136.15 g/mol ).[1]

Ionization: Electron Impact (EI) at 70 eV is preferred for structural fragmentation data; ESI+

for soft ionization (M+H).

Key Diagnostic Peaks:

136 (

): Molecular ion (odd mass indicates odd nitrogen count, but here

, so even mass is expected).

108 (

): Loss of CO (characteristic of aromatic aldehydes).

107 (

): Loss of CHO radical (a-cleavage).[1]
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121 (

): Loss of methyl from the ethyl chain (less favored than CO loss).

Infrared Spectroscopy (FT-IR) - Functional Group
Verification
Objective: Confirm the carbonyl functionality and rule out carboxylic acid contaminants.

Carbonyl Stretch (

): Strong, sharp band at 1705–1715 cm

.[1]

Note: If the band shifts to <1690 cm

, suspect hydrogen bonding or hydration.

C-H Stretch (Aldehyde): Fermi resonance doublet at 2850 cm

and 2750 cm

.[1]

Absence of Broad O-H: A broad stretch at 2500–3300 cm

indicates contamination with 2-ethyl-4-pyrimidinecarboxylic acid.[1]

Nuclear Magnetic Resonance (NMR) - The Definitive
Proof
Objective: Establish connectivity and distinguish regioisomers.

1H NMR (Proton) Assignment (

, 400 MHz)
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Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Mechanistic
Explanation

-CHO 9.95 - 10.05 Singlet (s) -

Deshielded

aldehydic proton;

diagnostic for

oxidation state.

[1]

H-6 8.90 - 9.00 Doublet (d)

Highly

deshielded due

to adjacent Ring

Nitrogen (N1).[1]

H-5 7.60 - 7.70 Doublet (d)

Shielded relative

to H-6; ortho-

coupling

confirms 4-subst.

[1]

Ethyl 3.00 - 3.10 Quartet (q)

Methylene

protons coupled

to methyl.[1]

Ethyl 1.35 - 1.45 Triplet (t)
Methyl protons.

[1]

Critical Logic (The "Self-Validating" Check):

The Coupling Constant (

): The coupling between H-5 and H-6 is the primary discriminator.[1]

Hz: Indicates ortho protons on the pyrimidine ring. This confirms the 2,4-substitution
pattern.[1]

Hz (or singlet): Would indicate meta protons (H4 and H6), which implies the 2,5-
substitution pattern (2-ethyl-5-pyrimidinecarbaldehyde).[1]
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13C NMR (Carbon) Assignment
Carbonyl (

): ~192 ppm.

C-2 (Ring): ~170 ppm (Deshielded by two nitrogens).[1]

C-4 (Ring): ~158 ppm (Ipso to carbonyl).[1]

C-6 (Ring): ~155 ppm.[1]

C-5 (Ring): ~118 ppm.[1]

Ethyl (

): ~37 ppm.

Ethyl (

): ~13 ppm.

Part 3: Visualization of Elucidation Logic
The following diagram illustrates the decision matrix for confirming the structure and rejecting

isomers.
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Unknown Sample
(Candidate: 2-Ethyl-4-pyrimidinecarbaldehyde)

Step 1: Mass Spectrometry
(Target MW: 136.15)

MW = 136?

Step 2: FT-IR
(Target: C=O @ 1710 cm-1)

C=O Present?

Step 3: 1H NMR
(The Critical Filter)

Ring Coupling (J)?

Yes

Isomer: 4-Ethyl-2-CHO
(Symmetry mismatch)

No (Wrong Formula) Sharp Peak

Impurity: Carboxylic Acid
(Broad OH detected)

Broad OH / Shifted C=O

Isomer: 2-Ethyl-5-CHO
(Meta coupling J ~ 1.5Hz)

Meta (J ~ 1.5 Hz)Singlet (Symmetric)

CONFIRMED STRUCTURE
2-Ethyl-4-pyrimidinecarbaldehyde

Ortho (J ~ 5.2 Hz)

Click to download full resolution via product page
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Figure 1: Logical decision tree for the structural confirmation of 2-Ethyl-4-
pyrimidinecarbaldehyde, emphasizing the exclusion of common isomers.

Part 4: Experimental Protocols
Protocol A: Quantitative 1H NMR (qNMR) for Purity
Assay
Purpose: To determine the absolute purity of the aldehyde, accounting for hydration.

Solvent Selection: Use DMSO-

rather than CDCl

.[1]

Reasoning: Aldehydes can form hemiacetals with trace acid in chloroform. DMSO

minimizes exchange and stabilizes the aldehyde form.

Internal Standard: Weigh approx. 10 mg of sample and 5 mg of Maleic Acid (TraceCERT®)

or 1,3,5-Trimethoxybenzene into a vial.

Dissolution: Add 0.6 mL DMSO-

. Vortex until fully dissolved.[2]

Acquisition Parameters:

Pulse Angle: 30°[1]

Relaxation Delay (

): 60 seconds (Critical: Aldehyde protons have long

relaxation times. Short delays lead to under-integration).[1]

Scans: 16 or 32.

Temperature: 298 K.
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Processing: Phase correct manually. Baseline correct using a polynomial fit. Integrate the

aldehyde proton (10.0 ppm) against the internal standard signal.

Protocol B: GC-MS for Volatile Impurities
Purpose: Detect residual solvents and starting materials (e.g., 2-ethyl-4-methylpyrimidine).[1]

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

Inlet: Split mode (20:1), 250°C.

Carrier Gas: Helium, 1.0 mL/min constant flow.

Oven Program:

Hold 50°C for 2 min.

Ramp 15°C/min to 200°C.

Ramp 25°C/min to 280°C.

Hold 3 min.

Detection: MS Scan (40–400 amu).

Part 5: Isomer Differentiation (The "Why")
The most common error in pyrimidine chemistry is misidentifying the substitution pattern. The

table below contrasts the target molecule with its closest isomer, 2-Ethyl-5-

pyrimidinecarbaldehyde.
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Feature Target: 4-Carbaldehyde Isomer: 5-Carbaldehyde

Symmetry
Asymmetric (H5 and H6 are

distinct)

Symmetric axis through C2-C5

(if 4,6-unsubstituted)

Ring Protons Two Doublets
Two Singlets (or very tight

meta-coupling)

Coupling (

)
~5.2 Hz (Ortho)

~1.5 Hz (Meta - often

unresolved)

NOE Signal
NOE between Aldehyde-H and

H-5

NOE between Aldehyde-H and

H-4/H-6

Visualizing the NOE Connectivity:

Legend

Aldehyde Proton
(~10.0 ppm)

H-5 Proton
(~7.65 ppm)

Strong NOE
(Spatial Proximity)

H-6 Proton
(~8.95 ppm)

No NOE
(Too Distant)

J-Coupling
(~5.2 Hz)

Green Arrow = Observed NOE
Dotted Red = No Interaction

Click to download full resolution via product page

Figure 2: Nuclear Overhauser Effect (NOE) interactions. In the 4-isomer, the aldehyde proton is

spatially close to H-5, but distant from H-6.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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